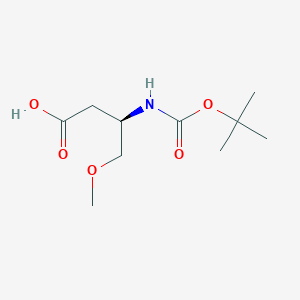

(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a methoxy substituent at the fourth carbon, and a butanoic acid backbone in the R-configuration. The Boc group enhances stability during synthesis, while the methoxy substituent may influence solubility and bioactivity .

Properties

IUPAC Name |

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMMETUEZIENTO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid undergoes various types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

Deprotection: The major product is the free amine.

Substitution: The products depend on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

Industry: The compound is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions. Upon deprotection, the free amine can participate in further reactions. The molecular targets and pathways involved depend on the specific application and the reactions being carried out .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents at the fourth carbon and stereochemistry:

Key Observations :

- Substituent Impact : Methoxy (target compound) likely increases hydrophilicity compared to aromatic groups (e.g., iodophenyl, naphthyl), which enhance lipophilicity and binding to hydrophobic targets .

- Protecting Groups : Boc is widely used for amine protection due to its stability under basic conditions, whereas Fmoc () is acid-labile, enabling orthogonal deprotection strategies .

Physicochemical Properties

Notes:

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid, commonly referred to as Boc-D-Met-OH, is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis and drug development. Its biological activity is of interest due to its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C10H19NO5

- Molecular Weight : 203.236 g/mol

- CAS Number : 159991-23-8

- Melting Point : 104-107 °C

- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.

The synthesis of this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate. The compound can undergo various reactions, including:

- Deprotection : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid).

- Substitution Reactions : The amino group can participate in nucleophilic substitutions.

- Oxidation and Reduction : Depending on the functional groups present, it can undergo oxidation and reduction reactions.

Enzyme Interaction Studies

Recent studies have demonstrated that this compound exhibits significant interactions with various enzymes:

- Inhibition of Fibrogenic Gene Expression : In vitro studies showed that this compound significantly reduced the expression of fibrogenic genes such as COL1A1 and TGFβ1 in activated LX-2 cells, indicating potential applications in treating liver fibrosis .

Anti-Fibrotic Effects

The anti-fibrotic properties of this compound were evaluated through its ability to inhibit liver fibrosis markers:

- Case Study Findings :

Research Applications

The compound is utilized across various fields:

- Medicinal Chemistry : As a building block for synthesizing peptides and other bioactive compounds.

- Biochemical Research : Investigating enzyme mechanisms and protein interactions.

- Drug Development : Its structural properties make it a candidate for creating novel therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Boc-D-Met-OH | Anti-fibrotic | Methoxy group enhances solubility |

| Boc-D-Asp(OMe)-OH | Moderate anti-inflammatory | Contains methoxy and oxo groups |

| Boc-D-Lys-OH | Antimicrobial | Positively charged side chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.